FASN Inhibitory Potency in Biochemical Assay
In a biochemical assay measuring the inhibition of human Fatty Acid Synthase (FASN) isolated from SKBr3 breast cancer cells, 3-Chloro-2-[(cyclopentylamino)methyl]phenol demonstrated potent inhibitory activity. While a direct head-to-head comparison table is not available in the public domain, cross-study analysis of BindingDB data places this compound among highly potent FASN inhibitors. It achieves an IC50 of 58 nM in this specific assay [1]. This level of potency is comparable to other advanced FASN inhibitor chemotypes and provides a quantitative benchmark for its activity, distinguishing it from structurally similar but untested or less potent ortho-aminomethylphenols.
| Evidence Dimension | FASN Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 58 nM |
| Comparator Or Baseline | Advanced FASN inhibitor chemotypes in literature; structurally similar but untested ortho-aminomethylphenols |
| Quantified Difference | Sub-100 nM potency distinguishes it from many untested or less potent analogs in the class. |
| Conditions | Biochemical assay: Human FASN isolated from SKBr3 cells, measuring release of co-enzyme A. |
Why This Matters
This quantitative IC50 value provides a critical selection criterion for researchers investigating FASN as a therapeutic target in oncology or metabolic disorders, allowing for potency-based procurement decisions.
- [1] BindingDB. (n.d.). Assay Summary for CHEMBL2322359. BindingDB Entry for 3-Chloro-2-[(cyclopentylamino)methyl]phenol. View Source
